molecular formula C12H9ClOS B3158111 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one CAS No. 855609-52-8

1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one

Cat. No.: B3158111
CAS No.: 855609-52-8
M. Wt: 236.72 g/mol
InChI Key: ZITFSMXEMRZTFY-UHFFFAOYSA-N
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Description

1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one (CAS 855609-52-8) is a high-value chemical intermediate with significant applications in medicinal and agrochemical research. This compound, with the molecular formula C12H9ClOS and a molecular weight of 236.72 g/mol, belongs to the class of 2-acetyl-5-arylthiophenes . Its structure features a central thiophene ring substituted at the 2-position with an acetyl group and at the 5-position with a 3-chlorophenyl group, providing two reactive sites for further chemical elaboration . The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The acetyl group serves as a handle for various transformations, including condensation reactions, while the aryl chloride moiety offers potential for further functionalization via metal-catalyzed cross-coupling reactions . This makes it a crucial precursor in the development of novel compounds for various applications. In agrochemical research, thiophene derivatives are recognized as privileged pharmacophores due to their broad biological activity and are found in several commercial fungicides . This specific compound serves as a key template for the design and synthesis of novel antifungal agents, particularly in the exploration of structure-activity relationships against plant pathogens . In pharmaceutical research, analogous 5-arylthiophene scaffolds are investigated as core structures in the development of potent tubulin polymerization inhibitors, which are relevant for anticancer drug discovery . The compound is typically supplied for research purposes and must be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(3-chlorophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClOS/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITFSMXEMRZTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 5 3 Chlorophenyl Thiophen 2 Yl Ethan 1 One and Analogues

Strategic Precursor Synthesis and Functionalization

The assembly of the target molecule necessitates the prior synthesis of two key building blocks: a suitably halogenated aryl precursor and a functionalized thiophene (B33073) ring. The strategic choice of functional groups on these precursors is critical for the success of subsequent coupling reactions.

Synthesis of Halogenated Aryl Precursors

The "3-chlorophenyl" fragment of the target molecule is typically introduced using a di-halogenated benzene (B151609) derivative, which allows for selective reaction at one position while the chloro-substituent remains intact. Common precursors include 1-bromo-3-chlorobenzene (B44181) and 1-chloro-3-iodobenzene (B1293798).

The synthesis of these precursors often begins with benzene and involves a multi-step sequence of electrophilic aromatic substitution reactions. brainly.comchegg.com A general and effective route to 1-bromo-3-chlorobenzene starts with the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene (B124822). brainly.comchegg.comchegg.com The nitro group is a meta-director, which guides the subsequent halogenation. However, direct halogenation can be complex. A more controlled approach involves the reduction of the nitro group to an aniline (B41778), followed by diazotization and a Sandmeyer reaction. brainly.com For instance, chlorination of nitrobenzene followed by reduction, diazotization, and a Sandmeyer reaction with cuprous bromide can yield the desired product. An alternative multi-step synthesis of 1-bromo-3-chlorobenzene from benzene involves nitration, reduction to aniline, diazotization, a Sandmeyer reaction to introduce chlorine, and finally bromination. brainly.com

The synthesis of 1-chloro-3-iodobenzene can also be achieved from aniline derivatives. guidechem.com One method involves the diazotization of 3-chloroaniline, followed by a reaction with potassium iodide to introduce the iodine atom. guidechem.comchegg.com

Table 1: Selected Synthetic Routes for Halogenated Aryl Precursors

PrecursorStarting MaterialKey StepsTypical Reagents
1-Bromo-3-chlorobenzeneBenzene1. Nitration 2. Reduction 3. Diazotization 4. Sandmeyer Reaction (Chlorination) 5. Bromination1. HNO₃, H₂SO₄ 2. Fe, HCl 3. NaNO₂, HCl 4. CuCl 5. Br₂, FeBr₃
1-Chloro-3-iodobenzene3-Chloroaniline1. Diazotization 2. Iodination1. NaNO₂, HCl 2. KI

Preparation of Functionalized Thiophene Building Blocks

The "2-acetylthiophene" portion of the target molecule serves as the other critical precursor. The most direct method for its synthesis is the Friedel-Crafts acylation of thiophene. chemeducator.org This electrophilic aromatic substitution can be carried out using various acetylating agents, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like stannic chloride or iodine. chemeducator.orgwikipedia.org The use of acetic anhydride and a catalyst like phosphoric acid or iodine provides an effective means to produce 2-acetylthiophene (B1664040). chemeducator.orgpatsnap.com

For use in cross-coupling reactions, a halogenated version of 2-acetylthiophene is required. A common and useful intermediate is 2-acetyl-5-bromothiophene (B160168). This compound can be prepared from 2-acetylthiophene via electrophilic bromination or synthesized from 2-bromothiophene (B119243) through Friedel-Crafts acylation. 2-Acetyl-5-bromothiophene is a key substrate for subsequent Suzuki and other transition metal-catalyzed reactions. semanticscholar.orgresearchgate.net

Carbon-Carbon Bond Formation for Aryl Thienyl Ketones

With the precursors in hand, the central challenge lies in forming the carbon-carbon bond between the C5 position of the thiophene ring and the C1 position of the 3-chlorophenyl ring. Several powerful synthetic methodologies are available for this transformation.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic rings. sigmaaldrich.comnih.govnih.gov While often used to prepare 2-acetylthiophene itself, a variation could theoretically be used to form the final product. For example, the acylation of 2-(3-chlorophenyl)thiophene (B8793011) with acetyl chloride or acetic anhydride in the presence of a Lewis acid would install the acetyl group at the C5 position, which is activated by the aryl substituent. However, regioselectivity can be an issue.

Alternatively, an intramolecular Friedel-Crafts acylation can be a powerful tool for forming fused ring systems, though it is less directly applicable to the synthesis of the target molecule, it highlights the versatility of the reaction in thiophene chemistry. mdpi.com The reaction typically involves an arene and an acyl chloride or anhydride with a strong Lewis acid catalyst, proceeding via an acylium ion intermediate. sigmaaldrich.comyoutube.com

Condensation Reaction Pathways

Condensation reactions provide an alternative route to construct the thiophene ring with the aryl substituent already in place. One such pathway involves the synthesis of a β-aryl-β-chloroacrolein intermediate from a corresponding acetophenone (B1666503) derivative via a Vilsmeier-Haack reaction. mdpi.com This intermediate can then react with a sulfur source, such as sodium sulfide (B99878) nonahydrate, to form a thiolate. Subsequent reaction with chloroacetone (B47974) and cyclization yields the 5-aryl-2-acetylthiophene derivative. mdpi.com This method builds the desired substituted thiophene ring from acyclic precursors.

General Scheme for Condensation Pathway:

Chloroformylation: 3-Chloroacetophenone reacts with a Vilsmeier-Haack reagent (e.g., POCl₃, DMF) to form β-(3-chlorophenyl)-β-chloroacrolein.

Cyclization: The chloroacrolein derivative reacts with Na₂S and then chloroacetone to form 1-(5-(3-chlorophenyl)thiophen-2-yl)ethan-1-one. mdpi.com

Transition Metal-Catalyzed Coupling Reactions

Among the most efficient and versatile methods for forming aryl-heteroaryl bonds are transition metal-catalyzed cross-coupling reactions. pkusz.edu.cnresearchgate.net These reactions offer high yields, mild conditions, and excellent functional group tolerance.

Suzuki Coupling: The Suzuki-Miyaura coupling is a particularly powerful tool for this synthesis. semanticscholar.orgresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. d-nb.infonih.gov For the synthesis of this compound, this would involve the reaction of 2-acetyl-5-bromothiophene with 3-chlorophenylboronic acid. semanticscholar.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. semanticscholar.orgmdpi.com Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. semanticscholar.orgresearchgate.net

Table 2: Example Conditions for Suzuki Coupling Synthesis of 2-Acetyl-5-arylthiophenes semanticscholar.orgresearchgate.net

Thiophene SubstrateBoronic AcidCatalystBaseSolventConditionsYield
2-Acetyl-5-bromothiopheneArylboronic acidPd(II)-precatalystKOHWaterMicrowaveExcellent
2-Acetyl-5-bromothiopheneArylboronic acidPd(II)-precatalystKOHWaterThermal HeatingExcellent

Stille Coupling: The Stille reaction is another important palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. wikipedia.orgthermofisher.comorganic-chemistry.org In this context, the synthesis could involve the coupling of 2-acetyl-5-bromothiophene with (3-chlorophenyl)trimethylstannane or a similar organostannane. Stille reactions are known for their tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orgthermofisher.comorgsyn.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Cyclization and Heterocyclization Reactions for Thiophene Ring Formation

The formation of the thiophene ring is a critical step in the synthesis of this compound. Several classical and modern cyclization reactions can be employed to construct the 2,5-disubstituted thiophene scaffold.

The Gewald reaction is a multicomponent reaction that provides a versatile route to 2-aminothiophenes, which can serve as precursors to the target molecule. wikipedia.orguobaghdad.edu.iqnih.gov This reaction typically involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgicm.edu.pl

To synthesize a precursor for this compound, a plausible Gewald reaction would involve the condensation of 3'-chloroacetophenone (B45991) with a cyano-containing active methylene compound such as malononitrile, in the presence of sulfur and a base like morpholine (B109124) or triethylamine. This would yield a 2-amino-4-(3-chlorophenyl)thiophene (B2975135) derivative. The amino group could then be removed or transformed in subsequent synthetic steps, followed by the introduction of the acetyl group at the 5-position.

Table 1: Plausible Reactants for Gewald Synthesis of a 5-(3-Chlorophenyl)thiophene Precursor

Ketone Active Methylene Compound Sulfur Source Base Potential Product
3'-ChloroacetophenoneMalononitrileElemental SulfurMorpholine2-Amino-4-(3-chlorophenyl)thiophene-3-carbonitrile
3'-ChloroacetophenoneEthyl cyanoacetateElemental SulfurTriethylamineEthyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate

The reaction mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization afford the polysubstituted 2-aminothiophene. wikipedia.org

The Paal-Knorr thiophene synthesis is a classical method for constructing the thiophene ring from a 1,4-dicarbonyl compound using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. uobaghdad.edu.iqwikipedia.orgorganic-chemistry.org To apply this to the synthesis of the target molecule, a 1-(3-chlorophenyl)-1,4-dicarbonyl compound would be the key intermediate.

A potential synthetic route could involve the Stetter reaction between 3-chlorobenzaldehyde (B42229) and an appropriate Michael acceptor to generate the required 1,4-dicarbonyl precursor. This precursor, upon treatment with a sulfurizing agent, would undergo cyclization to form the 2-(3-chlorophenyl)thiophene core. Subsequent acylation would then yield the final product.

Table 2: Proposed Precursors for Paal-Knorr Synthesis

1,4-Dicarbonyl Precursor Sulfurizing Agent Potential Product
1-(3-Chlorophenyl)butane-1,4-dionePhosphorus Pentasulfide2-(3-Chlorophenyl)thiophene
1-(3-Chlorophenyl)-4-methylpentane-1,4-dioneLawesson's Reagent2-(3-Chlorophenyl)-5-methylthiophene

The mechanism of the Paal-Knorr thiophene synthesis is believed to involve the conversion of the dicarbonyl compound into a thioketone intermediate, followed by intramolecular condensation and dehydration to form the aromatic thiophene ring. organic-chemistry.org

The Volhard-Erdmann cyclization is another established method for thiophene synthesis, involving the reaction of a 1,4-difunctional compound, such as a γ-oxo acid or a 1,4-diketone, with a phosphorus sulfide, typically phosphorus heptasulfide (P₄S₇). google.com This method is particularly useful for the synthesis of alkyl and aryl-substituted thiophenes.

For the synthesis of this compound, a suitable starting material would be a succinic acid derivative bearing a 3-chlorophenyl group or a 1,4-dicarbonyl compound as in the Paal-Knorr synthesis. The reaction with phosphorus heptasulfide would then lead to the formation of the desired thiophene ring.

Modern synthetic approaches often utilize the cyclization of functionalized alkynes to construct the thiophene ring with high regioselectivity. organic-chemistry.org These methods can involve various modes of cyclization, including metal-catalyzed processes and radical-mediated pathways.

A potential strategy for the synthesis of the target compound could involve the reaction of a terminal alkyne bearing a 3-chlorophenyl group with a sulfur-containing nucleophile. For instance, the reaction of 1-chloro-3-ethynylbenzene (B1583893) with a protected thiol, followed by a cyclization reaction, could yield the 2-(3-chlorophenyl)thiophene intermediate. Another approach involves the reaction of a 1,3-diyne with a sulfur source. rsc.org

Formation of the Acetyl Moiety: Vilsmeier-Haack Reaction and Other Acylation Strategies

Once the 2-(3-chlorophenyl)thiophene core is synthesized, the final step is the introduction of the acetyl group at the 2-position. Friedel-Crafts acylation and the Vilsmeier-Haack reaction are the most common methods for this transformation. asianpubs.orgorganic-chemistry.org

A direct approach involves the Friedel-Crafts acylation of 2-(3-chlorophenyl)thiophene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or stannic chloride. asianpubs.org The acylation of thiophenes generally proceeds with high regioselectivity at the 2-position due to the electronic properties of the thiophene ring. rrbdavc.org

An alternative and powerful strategy involves the construction of the thiophene ring with the acetyl group already incorporated. This can be achieved through the chloroformylation of a suitable ketone to form a β-chloroacrolein, which then undergoes cyclization.

The Vilsmeier-Haack reaction can be employed for the chloroformylation of 3'-chloroacetophenone using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org This reaction yields 3-chloro-3-(3-chlorophenyl)acrylaldehyde.

This β-chloroacrolein intermediate is then subjected to a cyclization reaction with a sulfur nucleophile, such as sodium sulfide, followed by reaction with an α-haloketone like chloroacetone. This sequence leads directly to the formation of this compound. A patent describes a similar synthesis of 3-(4-chlorophenyl)-3-chloroacrolein, providing a strong precedent for this approach. google.com

Table 3: Reaction Sequence via β-Chloroacrolein Intermediate

Starting Material Reagents (Step 1) Intermediate Reagents (Step 2) Final Product
3'-ChloroacetophenonePOCl₃, DMF3-Chloro-3-(3-chlorophenyl)acrylaldehyde1. Na₂S2. ChloroacetoneThis compound

This two-step, one-pot synthesis is an efficient method for preparing 5-aryl-2-acetylthiophenes and their analogues.

Acylation of Thiophene Derivatives

The acylation of thiophene and its derivatives is a cornerstone of synthetic organic chemistry, enabling the formation of versatile thiophene-ketone intermediates. The Friedel-Crafts acylation is a well-established and widely utilized method for this transformation. This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

A key aspect of the Friedel-Crafts acylation of thiophene is its high regioselectivity. The substitution predominantly occurs at the 2-position (or the equivalent 5-position in an unsubstituted thiophene). This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. The intermediate resulting from attack at the 2-position can be described by three resonance structures, whereas the intermediate from attack at the 3-position has only two resonance forms. stackexchange.comechemi.com The more delocalized nature of the positive charge in the former leads to a lower activation energy and, consequently, preferential formation of the 2-acylated product. stackexchange.comechemi.com

For the synthesis of analogues of this compound, the starting material would be a 2-arylthiophene. The acylation of these substituted thiophenes also generally proceeds with high regioselectivity, directing the incoming acyl group to the vacant 5-position.

A variety of Lewis acids have been traditionally employed to catalyze this reaction, including aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄). google.com However, these catalysts are often required in stoichiometric amounts and can be sensitive to moisture, leading to challenges in handling and waste disposal. Research has therefore been directed towards the development of more efficient and reusable catalysts.

Solid acid catalysts, such as zeolites (e.g., Hβ), have shown excellent activity in the acylation of thiophene with acetic anhydride, with high conversion rates and yields of 2-acetylthiophene. tsijournals.com These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for regeneration and reuse. tsijournals.com More recently, single crystalline and ultrathin nanosheet assemblies of scrutinyite-SnO₂ have been demonstrated to be highly active and regioselective catalysts for the Friedel-Crafts acylation of thiophene under solvent-free conditions. acs.org

The use of N-acylbenzotriazoles as acylating agents in the presence of milder Lewis acids like titanium tetrachloride (TiCl₄) or zinc bromide (ZnBr₂) has also been explored for the C-acylation of thiophene, providing good to excellent yields of 2-acylthiophenes. core.ac.uk

CatalystAcylating AgentSubstrateKey FindingsReference
Aluminum Chloride (AlCl₃)Succinyl chlorideThiophene and BithiopheneEffective for producing 1,4-bis(2-thienyl)-1,4-butanedione and the corresponding bis(bithienyl) substituted diketone. researchgate.net
Hβ ZeoliteAcetic AnhydrideThiopheneDemonstrated excellent acetylation activity with nearly 99% conversion of thiophene and a 98.6% yield of 2-acetylthiophene. The catalyst is recoverable and reusable.
Scrutinyite-SnO₂ NanosheetsAcid ChloridesThiopheneExhibited remarkable catalytic activity with excellent regioselectivity for 2-acylated products under solvent-free conditions. acs.org
Titanium Tetrachloride (TiCl₄) / Zinc Bromide (ZnBr₂)N-AcylbenzotriazolesThiopheneProduced 2-acylthiophenes in average yields of 75% under mild conditions. core.ac.uk
Ytterbium(III) Trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)Acyl Chlorides/AnhydridesFuran (B31954) and ThiopheneCatalyzed the Friedel-Crafts acylation in an ionic liquid, [BPy][BF₄], which could be reused. zenodo.org

Green Chemistry Principles in the Synthesis of Thiophene-Ketone Systems

The principles of green chemistry are increasingly being applied to the synthesis of thiophene-ketone systems to develop more environmentally benign and sustainable processes. These efforts focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One of the key areas of improvement is the replacement of traditional homogeneous Lewis acid catalysts used in Friedel-Crafts acylations, which often generate significant amounts of corrosive and toxic waste. researchgate.net The development of heterogeneous catalysts, such as zeolites and metal oxides, is a significant step forward. researchgate.net These solid catalysts can be easily separated from the reaction mixture and, in many cases, regenerated and reused, which aligns with the principles of waste prevention and atom economy. For instance, two thiophene-functionalized Co-MOFs have been shown to act as green heterogeneous catalysts for the Biginelli reaction, highlighting the potential of metal-organic frameworks in green synthesis. researchgate.net

The use of alternative energy sources, such as microwave irradiation, has proven to be highly effective in accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. semanticscholar.orgnih.govfrontiersin.org Microwave-assisted synthesis has been successfully applied to the Suzuki coupling of thienyl boronic acids and the C-H acylation of thiophenes, demonstrating its utility in constructing thiophene-based molecules. researchgate.netsemanticscholar.orgrsc.org

Solvent selection is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The exploration of greener alternatives is a major focus of research. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Suzuki cross-coupling reaction for the synthesis of 2-acetyl-5-arylthiophenes has been successfully carried out in water. semanticscholar.orgresearchgate.net

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of organic transformations, including Friedel-Crafts acylations. zenodo.orgmdpi.combeilstein-journals.org Their negligible vapor pressure, high thermal stability, and ability to be recycled make them attractive alternatives to conventional volatile organic solvents. mdpi.combeilstein-journals.org For example, the Friedel-Crafts acylation of furan and thiophene has been demonstrated using ytterbium(III) trifluoromethanesulfonate as a catalyst in the ionic liquid [BPy][BF₄], with the solvent/catalyst system being recyclable. zenodo.org Deep eutectic solvents, such as a choline (B1196258) chloride-urea mixture, have also been employed as a green reaction medium for the synthesis of pyrazolines and pyrimidines from thiophene-based chalcones. ekb.egekb.eg

Solvent-free reaction conditions represent another significant advancement in green synthesis. By eliminating the solvent altogether, waste is minimized, and the process becomes more atom-economical. nih.govfrontiersin.orgtorvergata.it A solvent-free, stoichiometric acetylation protocol has been developed, which significantly reduces the E-factor of the process. frontiersin.orgtorvergata.it Furthermore, a transition-metal and Lewis acid-free, solvent-free synthesis of acyl benzothiophenes has been achieved using in situ generated acyl trifluoroacetates. nih.govbeilstein-journals.org

Green Chemistry PrincipleMethodologyKey AdvantagesExample ApplicationReference
Alternative Energy SourceMicrowave-Assisted SynthesisReduced reaction times, improved yields, lower energy consumption.Synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling and C-H acylation of thiophenes. researchgate.netsemanticscholar.orgrsc.org
Use of Safer SolventsReactions in WaterEnvironmentally benign, non-toxic, non-flammable.Suzuki cross-coupling for the synthesis of 2-acetyl-5-arylthiophenes. semanticscholar.orgresearchgate.net
Use of Safer Solvents/CatalystsIonic Liquids and Deep Eutectic SolventsLow vapor pressure, high thermal stability, recyclability.Friedel-Crafts acylation of thiophene; synthesis of pyrazolines and pyrimidines. zenodo.orgekb.egekb.eg
Waste PreventionSolvent-Free ReactionsMinimizes waste, improves atom economy.Stoichiometric acetylation reactions and synthesis of acyl benzothiophenes. nih.govfrontiersin.orgtorvergata.it
CatalysisHeterogeneous Catalysts (e.g., Zeolites, MOFs)Ease of separation, reusability, reduced waste.Acylation of thiophene with acetic anhydride; Biginelli reaction. researchgate.net

Elucidation of Chemical Reactivity and Derivatization Strategies

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle that readily participates in electrophilic substitution reactions. wikipedia.orgpharmaguideline.com Its reactivity is generally greater than that of benzene (B151609). nih.gov However, in the case of 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one, the reactivity and regioselectivity of such substitutions are significantly influenced by the electronic effects of the existing substituents: the deactivating acetyl group at position 2 and the weakly deactivating, ortho-para directing 3-chlorophenyl group at position 5.

The acetyl group, being an electron-withdrawing group, deactivates the thiophene ring towards electrophilic attack. Conversely, the aryl substituent at the 5-position can influence the substitution pattern. Electrophilic substitution on monosubstituted thiophenes typically occurs at the position adjacent to the heteroatom (the α-position). pearson.com In this disubstituted compound, the 2- and 5-positions are occupied. Therefore, further substitution is directed to the 3- or 4-positions (β-positions).

The deactivating nature of the acetyl group makes harsher reaction conditions necessary compared to unsubstituted thiophene. quimicaorganica.org Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, and sulfonation.

Table 1: Potential Electrophilic Substitution Reactions on the Thiophene Ring

Reaction Reagents Expected Product(s)
Nitration HNO₃/H₂SO₄ 1-(4-Nitro-5-(3-chlorophenyl)thiophen-2-yl)ethan-1-one
Bromination N-Bromosuccinimide (NBS) in CCl₄ 1-(4-Bromo-5-(3-chlorophenyl)thiophen-2-yl)ethan-1-one
Sulfonation Fuming H₂SO₄ 2-Acetyl-5-(3-chlorophenyl)thiophene-4-sulfonic acid
Acylation Acyl chloride / Lewis Acid (e.g., AlCl₃) 1,1'-(5-(3-Chlorophenyl)thiophene-2,4-diyl)bis(ethan-1-one)

Note: The precise regioselectivity would need to be determined experimentally, as it results from the combined directing effects of the existing substituents.

Chemical Transformations of the Ethan-1-one Moiety

The acetyl group provides a rich platform for a variety of chemical transformations, primarily centered around the reactivity of the carbonyl group and the acidity of its α-protons. These reactions are fundamental in organic synthesis for building molecular complexity.

The carbonyl carbon of the ethan-1-one group is electrophilic and susceptible to attack by nucleophiles. nih.gov This reaction class is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of functional groups. For instance, reaction with organometallic reagents like Grignard or organolithium reagents would yield tertiary alcohols after acidic workup.

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking carbonyl compounds in what is known as an aldol or, more specifically for ketones, a ketol condensation. magritek.com A particularly useful variant is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde that cannot enolize. This reaction is widely used to synthesize chalcones and their heteroaromatic analogs, which are known for their biological activities. biocrick.comkoreascience.kr

Table 2: Claisen-Schmidt Condensation with Aromatic Aldehydes

Aromatic Aldehyde Base Catalyst Product (Chalcone Derivative)
Benzaldehyde NaOH or KOH (E)-1-(5-(3-Chlorophenyl)thiophen-2-yl)-3-phenylprop-2-en-1-one
4-Methoxybenzaldehyde NaOH or KOH (E)-1-(5-(3-Chlorophenyl)thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
4-Nitrobenzaldehyde NaOH or KOH (E)-1-(5-(3-Chlorophenyl)thiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

The carbonyl group of the ethan-1-one moiety can be readily reduced to a secondary alcohol. This transformation is typically achieved with high efficiency using metal hydride reagents. semanticscholar.org The choice of reducing agent can be tailored depending on the presence of other reducible functional groups in the molecule.

Sodium Borohydride (NaBH₄) : A mild reducing agent that selectively reduces ketones and aldehydes. Reaction of this compound with NaBH₄ in an alcoholic solvent would yield 1-(5-(3-chlorophenyl)thiophen-2-yl)ethan-1-ol.

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent that would also reduce the carbonyl group. It must be used in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran.

The acetyl group can also undergo oxidation. A common reaction for methyl ketones is the haloform reaction, which involves treatment with a halogen (e.g., I₂, Br₂) in the presence of a base (e.g., NaOH). This reaction converts the acetyl group into a carboxylate, which upon acidification yields the corresponding carboxylic acid. This provides a synthetic route to 5-(3-chlorophenyl)thiophene-2-carboxylic acid.

Another oxidative pathway involves the conversion of the 2-acetylthiophene (B1664040) derivative to 2-thiophene glyoxylic acid using reagents like sodium nitrite and hydrochloric acid. google.com Furthermore, processes for the liquid-phase aerobic oxidation of 2-acetylthiophene have been developed, which can lead to the formation of thiophene-2-carbonyl derivatives. acs.org

Derivatization via the Chlorophenyl Substituent

The presence of a chlorine atom on the phenyl ring is a key feature for derivatization, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Opportunities for Cross-Coupling Reactions

The chloro group on the phenyl ring of this compound serves as a versatile handle for introducing a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. These transformations are pivotal for creating libraries of analogues with diverse substitutions, which is essential for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester. This allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the chlorine atom. For instance, the coupling of 2-acetyl-5-bromothiophene (B160168) with arylboronic acids has been successfully demonstrated, suggesting that the analogous chloro-substituted compound could undergo similar transformations to yield 5-aryl-2-acetylthiophenes. researchgate.net The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with the less reactive aryl chlorides. thieme-connect.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of aniline (B41778) derivatives. By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable base, the chlorine atom can be replaced by an amino group. This method is instrumental in introducing diverse amine functionalities, which can significantly impact the pharmacological properties of the resulting molecules. The development of specialized ligands has greatly expanded the scope of this reaction to include less reactive aryl chlorides. wiley.com

Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of carbon-carbon triple bonds by coupling the aryl chloride with a terminal alkyne. This reaction introduces an alkynyl moiety, which can serve as a versatile building block for further transformations or as a key structural element in its own right. While traditionally more efficient with aryl iodides and bromides, advancements in catalyst systems have made the coupling of aryl chlorides more feasible. nih.gov

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a new carbon-carbon double bond. The Heck reaction is a valuable tool for the synthesis of substituted alkenes and for the construction of more complex molecular architectures. The efficiency of the Heck reaction with aryl chlorides is highly dependent on the choice of catalyst and reaction conditions.

Below is a table summarizing the potential cross-coupling reactions for the derivatization of the chlorophenyl substituent:

Cross-Coupling ReactionReagentBond FormedPotential Product
Suzuki-MiyauraArylboronic acidC-C (Aryl-Aryl)1-(5-(3-Arylphenyl)thiophen-2-yl)ethan-1-one
Buchwald-HartwigPrimary/Secondary AmineC-N (Aryl-Amine)1-(5-(3-Aminophenyl)thiophen-2-yl)ethan-1-one
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)1-(5-(3-Alkynylphenyl)thiophen-2-yl)ethan-1-one
HeckAlkeneC-C (Aryl-Vinyl)1-(5-(3-Vinylphenyl)thiophen-2-yl)ethan-1-one

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic structure and optimizing the molecular geometry of chemical compounds. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, which differ in their approach to approximating the solutions to the Schrödinger equation.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. It is extensively used to predict the geometric and electronic properties of organic molecules, including thiophene (B33073) derivatives. tandfonline.comdistantreader.org For 1-(5-(3-chlorophenyl)thiophen-2-yl)ethan-1-one, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to find the molecule's lowest energy conformation. tandfonline.com

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. The results of such an optimization would provide a detailed three-dimensional structure of the molecule. While specific experimental data for this exact compound is not available, typical optimized geometric parameters for a similar substituted thiophene system are presented in Table 1 for illustrative purposes.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.23O=C-C(thiophene)120.5
C(thiophene)-C(acetyl)1.48C(thiophene)-C(acetyl)-C(methyl)118.9
C-S (thiophene)1.72C-S-C (thiophene)92.2
C-C (thiophene-phenyl)1.47S-C-C (thiophene)111.5
C-Cl1.74C-C-Cl (phenyl)119.8
Table 1: Representative calculated geometric parameters for a substituted thiophene ketone derivative using DFT. These values are illustrative and not specific to this compound.

Beyond geometry, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms. researchgate.net

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties but are significantly more computationally demanding. researchgate.netacs.org

These high-accuracy methods are often used to benchmark the results obtained from more computationally efficient methods like DFT. For a molecule like this compound, ab initio calculations could provide a more precise determination of its electronic energy and properties, which can be critical for understanding subtle electronic effects or for systems where DFT might not be sufficiently accurate. The choice of method involves a trade-off between the desired accuracy and the computational resources available. Table 2 illustrates a conceptual comparison of relative energies that might be obtained from different computational methods for a model system.

MethodBasis SetRelative Energy (kcal/mol)
DFT (B3LYP)6-31G(d)0.00 (Reference)
DFT (B3LYP)6-311+G(2d,p)-1.25
Ab Initio (MP2)6-311+G(2d,p)-0.85
Ab Initio (CCSD(T))aug-cc-pVTZ-0.95
Table 2: A hypothetical comparison of relative energies calculated with different levels of theory for a model organic molecule. This table illustrates the variation in results with different methods and basis sets.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for studying the dynamic behavior and interactions of molecules. These methods go beyond the static picture provided by quantum chemical calculations to explore conformational landscapes and intermolecular interactions.

The presence of single bonds in this compound allows for rotation of the phenyl group relative to the thiophene ring and the acetyl group relative to the thiophene ring. This rotation gives rise to different conformers (spatial arrangements of the atoms) with varying energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. The results of a PES scan can identify the low-energy conformers (energy minima) and the transition states for their interconversion (energy maxima). Understanding the preferred conformation is crucial as it can significantly influence the molecule's properties and biological activity. For this molecule, key dihedral angles would be the C-C-C-C angle defining the twist between the two aromatic rings and the S-C-C-O angle for the orientation of the acetyl group.

Molecular modeling can also be used to investigate how this compound interacts with other molecules. This is particularly important for understanding its behavior in the solid state (crystal packing) or its potential to bind to a biological target. The types of intermolecular interactions that are significant for this molecule include:

Van der Waals forces: These are ubiquitous, non-specific interactions arising from temporary fluctuations in electron density.

π-π stacking: The aromatic thiophene and chlorophenyl rings can interact through stacking interactions, where the electron clouds of the rings are in close proximity. rsc.org

Dipole-dipole interactions: The polar carbonyl group and the C-Cl bond create a molecular dipole moment, leading to electrostatic interactions with other polar molecules.

Computational methods can quantify the strength of these interactions, providing insights into the stability of molecular aggregates or ligand-receptor complexes. Hirshfeld surface analysis is a technique that can be used to visualize and quantify intermolecular contacts in a crystal structure based on computational or experimental data. tandfonline.com

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, which belongs to a class of compounds with diverse biological activities, in silico SAR can be a valuable tool in drug discovery. nih.gov

These studies often involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure and properties. These descriptors can be:

Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Once these descriptors are calculated for a series of related compounds with known biological activities, a mathematical model, often referred to as a Quantitative Structure-Activity Relationship (QSAR) model, can be developed to predict the activity of new, untested compounds. dergipark.org.tr

For this compound, SAR studies could explore how modifications to the substitution pattern on the phenyl ring (e.g., changing the position or nature of the chloro substituent) or the thiophene ring affect the calculated descriptors and, consequently, the predicted biological activity. For instance, adding electron-withdrawing or electron-donating groups could systematically alter the electronic properties of the molecule, providing insights into the features that are important for a desired biological effect. rsc.org

Substituent at para-position of Phenyl RingHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
-H-6.2-2.13.2
-NO2 (electron-withdrawing)-6.5-2.55.1
-OCH3 (electron-donating)-5.9-1.93.8
Table 3: A hypothetical table illustrating how different substituents might affect the calculated electronic properties of a related aryl thiophene ketone, providing a basis for SAR analysis.

Computational Approaches to Correlating Structure with In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are a common computational approach to correlate the chemical structure of a series of compounds with their biological activity. These studies involve developing mathematical models that relate descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) to their in vitro activity.

For this compound, a QSAR study would typically involve synthesizing a series of analogues with variations in the substituent groups and then testing their biological activity. The resulting data would be used to build a predictive model. Such studies often employ methods like multiple linear regression, partial least squares, or machine learning algorithms.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

CompoundR1-substituentR2-substituentLogP (Hydrophobicity)Dipole Moment (Debye)IC50 (µM)
1 H Cl 4.2 2.5 15.3
2HF3.82.125.1
3OCH3Cl4.02.812.5
4HBr4.52.618.2

This table is illustrative and does not represent actual experimental data.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are frequently used to elucidate the mechanisms of chemical reactions. These studies can provide valuable insights into the transition states, intermediates, and energy barriers involved in a reaction pathway. This information is crucial for optimizing reaction conditions and understanding the formation of byproducts.

A computational study on the synthesis of this compound, for example, via a Suzuki or Stille coupling reaction, could model the entire catalytic cycle. This would involve calculating the energies of all reactants, intermediates, transition states, and products.

Table 2: Hypothetical Energy Profile for a Key Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+12.1
Products-10.4

This table is illustrative and does not represent actual computational data.

Prediction of Molecular Properties for Design Optimization

Computational tools can predict a wide range of molecular properties that are important for drug design and development. These properties include absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as physicochemical properties like solubility and pKa.

For this compound, computational models could be used to predict its Lipinski's rule of five compliance, which is an indicator of its potential as an orally active drug. Furthermore, molecular docking simulations could be performed to predict its binding affinity and mode of interaction with a specific biological target.

Table 3: Predicted Molecular Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight236.71 g/mol N/A
LogP~4.2In silico prediction
Hydrogen Bond Donors0In silico prediction
Hydrogen Bond Acceptors2In silico prediction
Polar Surface Area43.37 ŲIn silico prediction

These values are estimations based on the chemical structure and have not been experimentally verified or published in the literature.

Biological Activity Assessment Through in Vitro Mechanistic Studies

Anticancer Activity Mechanisms

No published data are available on the in vitro cytotoxic effects of 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one against any cancer cell lines.

There is no available research on the cellular pathways or molecular targets affected by this compound in the context of anticancer activity.

Anti-inflammatory Activity Mechanisms

No studies have been published detailing the inhibitory activity of this compound on cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

Research on the modulatory effects of this compound on the expression of pro-inflammatory genes is not available in the current scientific literature.

There are no published findings regarding the inhibitory effects of this compound on phospholipase A2 (PLA2) activity.

While the broader class of thiophene (B33073) derivatives is known for a wide range of biological activities, there is a clear gap in the scientific literature regarding the specific compound this compound. Future research may uncover the potential therapeutic properties of this molecule, which would allow for a comprehensive assessment as outlined in this article structure. Until such research is conducted and published, a detailed, evidence-based discussion on its biological activity is not possible.

Antimicrobial Activity Mechanisms

The thiophene scaffold is a core component of many compounds exhibiting potent antimicrobial properties. The mechanisms underlying these activities are diverse and can be attributed to the structural features of the thiophene ring and its substituents.

In Vitro Antibacterial Efficacy

Thiophene derivatives have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net While specific data for this compound is not available, related compounds have shown significant antibacterial potential. For instance, certain thiophenyl-pyrimidine derivatives have exhibited strong antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov The antibacterial action of some thiophene derivatives is attributed to their ability to inhibit essential bacterial enzymes, such as FtsZ, which is crucial for bacterial cell division. nih.gov The presence of a substituted phenyl ring, such as the 3-chlorophenyl group in the target compound, can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to penetrate bacterial cell walls and interact with intracellular targets.

Due to the lack of specific experimental data for this compound, a data table for its antibacterial efficacy cannot be provided.

In Vitro Antifungal Efficacy

Various thiophene derivatives have also been investigated for their antifungal properties. researchgate.netnih.gov Although specific studies on this compound are absent, the general class of thiophene-containing compounds has shown promise in this area. The antifungal activity of these compounds can be influenced by the specific substituents attached to the thiophene ring.

Without specific research on the antifungal activity of this compound, a corresponding data table cannot be generated.

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. nih.gov Thiophene and its derivatives have emerged as a class of compounds with significant antioxidant potential. nih.govnih.gov

Free Radical Scavenging Assays

The antioxidant activity of chemical compounds is often evaluated using in vitro assays that measure their ability to scavenge stable free radicals. While specific data for this compound is not available, numerous studies have demonstrated the free radical scavenging capabilities of various thiophene derivatives. nih.govnih.gov The antioxidant capacity of these compounds is often attributed to the electron-donating nature of the thiophene ring, which can be further enhanced by appropriate substituents. nih.gov For example, the presence of electron-donating groups can increase the ability of the molecule to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov

A data table for the free radical scavenging activity of this compound cannot be provided due to the absence of specific experimental results.

Oxidative Stress Pathway Modulation

Beyond direct free radical scavenging, some compounds can exert their antioxidant effects by modulating cellular pathways involved in oxidative stress. While research on the specific interaction of this compound with these pathways is not available, the broader class of thiophene derivatives has been recognized for its potential to influence these mechanisms. This can include the upregulation of endogenous antioxidant enzymes or the inhibition of pro-oxidant enzymes. The structural features of thiophene derivatives, including the nature of their substituents, play a crucial role in determining their interaction with these biological pathways.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. These simulations provide valuable insights into the potential mechanisms of action and can guide further experimental studies.

Following a comprehensive review of scientific literature, no specific studies detailing the molecular docking simulations for this compound were identified. Consequently, data regarding its binding affinities (such as docking scores or predicted inhibition constants) and specific binding modes with any biological target are not publicly available.

Table 6.5.1: Molecular Docking Binding Affinities for this compound

Target Protein Docking Score (kcal/mol) Predicted Inhibition Constant (K_i) Interacting Residues

Research into the specific interactions between this compound and the active sites of enzymes, including but not limited to carbonic anhydrase, has not been reported in the available scientific literature. While thiophene-containing compounds have been investigated as inhibitors for various enzymes, specific computational or experimental data for this particular compound is absent.

Table 6.5.2: Predicted Active Site Interactions for this compound

Enzyme Target Active Site Key Predicted Interactions (e.g., H-bonds, Pi-stacking)
Carbonic Anhydrase Data Not Available Data Not Available

Broad-Spectrum Enzyme and Receptor Interaction Profiling (In Vitro)

A thorough search of published research reveals no in vitro broad-spectrum enzyme or receptor interaction profiling data for this compound. Therefore, its activity and selectivity profile across various biological targets remain uncharacterized.

Table 6.6: Summary of In Vitro Broad-Spectrum Profiling for this compound

Assay Type Target Class Specific Target Activity/Inhibition (%)

Potential Applications in Advanced Materials Science

Organic Electronics

Thiophene-based compounds are cornerstones of organic electronics due to their excellent charge-carrying capabilities and environmental stability. The specific substitution pattern of 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one could offer a balance of properties suitable for various electronic devices.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. While no specific data exists for this compound, we can hypothesize its potential based on related structures. The planar nature of the thiophene (B33073) ring could facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The chlorophenyl group might influence the molecular packing and energy levels of the material.

Table 1: Hypothetical OFET Performance Parameters for Thiophene-Based Semiconductors

ParameterTypical Range for Thiophene DerivativesPotential for this compound
Hole Mobility (cm²/Vs)0.1 - 10To be determined through experimental investigation.
On/Off Ratio> 10⁶Dependent on the material's ability to be effectively switched.
Threshold Voltage (V)-10 to +10Influenced by the interface with the dielectric layer.

This table is illustrative and not based on experimental data for the specified compound.

In OLEDs and LETs, organic materials are used to generate light upon electrical excitation. The emission color and efficiency of these devices depend on the molecular structure of the emissive material. The extended π-conjugation provided by the phenyl and thiophene rings in this compound could potentially lead to luminescence in the visible spectrum. The chlorine atom could influence the photophysical properties, such as the fluorescence quantum yield and the triplet energy level, which are critical for device performance.

Optoelectronics and Photovoltaics

The interaction of organic materials with light is central to optoelectronic and photovoltaic devices. Thiophene-containing polymers and small molecules are widely used as donor materials in organic solar cells due to their broad absorption in the solar spectrum.

For an organic solar cell, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would determine its suitability as either a donor or an acceptor component.

Table 2: Key Parameters for Organic Solar Cell Materials

ParameterDesired Range for Donor MaterialsPotential Role of this compound
HOMO Level (eV)-5.0 to -5.5To be determined; crucial for efficient hole extraction.
LUMO Level (eV)-3.0 to -4.0To be determined; influences the open-circuit voltage.
Optical Bandgap (eV)1.5 - 2.0To be determined; dictates the portion of the solar spectrum absorbed.

This table is illustrative and not based on experimental data for the specified compound.

Beyond solar cells, organic semiconductors are explored for use in photodetectors and other energy conversion devices. The ability of this compound to absorb light and generate charge carriers could make it a candidate for photosensing applications.

Bioimaging Applications

Fluorescent organic molecules are valuable tools in bioimaging for visualizing cellular structures and processes. While there is no direct research on the bioimaging applications of this compound, a related, more complex molecule, "Chlorophenyl thiophene silicon phthalocyanine," has been investigated for two-photon bioimaging. nih.govnih.gov This suggests that the chlorophenyl thiophene moiety can be a component of fluorescent probes. For this compound to be useful in bioimaging, it would need to exhibit strong fluorescence, good photostability, and low cytotoxicity. Further research would be required to determine if the standalone molecule possesses these properties.

Development of Sensors and Electrochromic Devices

The conjugated thiophene backbone in this compound also makes it a promising candidate for the development of electronic sensors and electrochromic devices. These applications rely on the ability of the material to undergo reversible changes in its electronic and optical properties in response to external stimuli.

Beyond fluorescent probes, thiophene derivatives are widely used in the fabrication of chemosensors and biosensors that operate on electrochemical principles. bohrium.commanipal.edunih.govresearchgate.net In such devices, the thiophene-based material can be electropolymerized to form a thin film on an electrode surface. This polymer film can then interact with target analytes, leading to a measurable change in the electrical signal (e.g., current, potential, or impedance).

For this compound, the thiophene ring can be readily polymerized. The chlorophenyl and acetyl groups would act as substituents on the polymer chain, influencing its morphology, conductivity, and selectivity towards different analytes. The acetyl group, in particular, could serve as a reactive site for the immobilization of biorecognition elements like enzymes or antibodies, transforming the chemosensor into a highly specific biosensor.

The general mechanism of a thiophene-based electrochemical sensor involves the modulation of the polymer's conductivity upon interaction with the analyte. For example, the binding of a charged analyte can alter the doping level of the polymer, thereby changing its resistance. The performance of such sensors is evaluated based on their sensitivity, selectivity, response time, and stability.

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. oaepublish.comnih.govmdpi.com Conjugated polymers based on thiophene are excellent candidates for electrochromic materials due to their ability to exist in different redox states with distinct optical absorptions. oaepublish.comnih.govmdpi.com

Polymers derived from this compound could exhibit electrochromic behavior. In its neutral state, the polymer would have a specific color. Upon electrochemical oxidation (doping), the polymer chain becomes positively charged, and its electronic structure is modified, leading to a change in color. This process is reversible upon reduction (dedoping). The presence of the 3-chlorophenyl substituent can influence the electronic properties of the polymer, such as its oxidation potential and the color of its different redox states.

The performance of an electrochromic material is characterized by several parameters, including its optical contrast (the difference in transmittance between the colored and bleached states), switching speed, coloration efficiency (the change in optical density per unit of charge injected), and long-term stability. The table below shows typical performance characteristics of various polythiophene-based electrochromic materials, providing a reference for the potential performance of polymers based on this compound.

Polythiophene Derivative Color Change (Neutral to Oxidized) Optical Contrast (ΔT%) Switching Time (s) Coloration Efficiency (η) (cm²/C)
Poly(thieno[3,2-b]thiophene) (PTT)Brown to Blue-green35% at 700 nm1.094
P(DTC-co-BTP2)-68.4% at 855 nm--
P(DTC-co-TF)/PEDOT-PSS Device-43.4% at 627 nm< 0.6512.6
Thiophene-2,5-dicarboxylic acid diestersColorless to Blue--up to 512

This table presents data from existing thiophene-based electrochromic materials to illustrate potential performance benchmarks. DTC: 3,6-di(2-thienyl)carbazole; BTP2: 2,2'-bithiophene (B32781) derivative; TF: 2-(2-thienyl)furan; PEDOT-PSS: Poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonate).

Future Research Trajectories and Interdisciplinary Challenges

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one and its analogs will increasingly prioritize green and sustainable methodologies to minimize environmental impact and improve efficiency. Current synthetic strategies often rely on classical methods like Suzuki-Miyaura cross-coupling of 2-acetyl-5-bromothiophene (B160168) with 3-chlorophenylboronic acid, which, while effective, can involve multiple steps and the use of palladium catalysts. semanticscholar.orgresearchgate.net

Future research should focus on more atom-economical and environmentally benign alternatives. Key areas for exploration include:

Direct C-H Arylation: This powerful technique circumvents the need for pre-halogenating the thiophene (B33073) ring or generating an organometallic reagent from the chlorobenzene (B131634) component. mdpi.com Developing a selective palladium- or copper-catalyzed C-H arylation of 2-acetylthiophene (B1664040) with 3-chlorobenzene would represent a significant step forward, reducing waste and synthetic steps. nih.govacs.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, enhance safety, and facilitate scalability. springerprofessional.deresearchgate.net A flow-based synthesis could improve yields and reduce reaction times for the key coupling step. uc.ptmdpi.com The modular nature of flow chemistry also allows for the seamless integration of multiple reaction and purification steps, streamlining the entire process. uc.pt

Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to accelerate Suzuki coupling reactions for producing 2-acetyl-5-arylthiophenes, often in greener solvents like water. semanticscholar.orgresearchgate.net Further optimization of these methods could lead to even faster, solvent-minimized, and more energy-efficient syntheses.

ParameterConventional Route (e.g., Suzuki Coupling)Future Sustainable Route (e.g., C-H Activation in Flow)
Starting Materials2-Acetyl-5-bromothiophene, 3-Chlorophenylboronic acid2-Acetylthiophene, 3-Chlorobenzene
Key ProcessPalladium-catalyzed cross-couplingDirect C-H activation/arylation
TechnologyBatch reactorContinuous flow reactor
Sustainability Gains- Higher yield and selectivity- Fewer synthetic steps (no pre-functionalization)
  • Reduced solvent and catalyst waste
  • Improved safety and scalability
  • In-Depth Mechanistic Elucidation of Biological Activities (In Vitro)

    Thiophene derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. techscience.comresearchgate.netnih.gov While this compound itself may have been screened, a deep mechanistic understanding of its actions is likely lacking. Future research must move beyond preliminary screening to pinpoint the molecular targets and pathways through which it exerts its effects.

    A focused in vitro research program could include:

    Anticancer Studies: If preliminary screens show cytotoxicity against cancer cell lines like MCF-7 (breast cancer), further investigation is crucial. researchgate.netnih.gov Studies could involve kinase inhibition assays, as many thiophene-based molecules are known kinase inhibitors. mdpi.com Cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and autophagy induction studies would clarify the mechanism of cell death. mdpi.com

    Antimicrobial Investigations: To understand its potential as an antimicrobial agent, its activity against drug-resistant bacterial strains, such as colistin-resistant A. baumannii and E. coli, should be assessed. nih.gov Subsequent studies could examine its impact on bacterial membrane permeability, biofilm formation, and its interaction with key bacterial enzymes or proteins. nih.gov

    Research AreaProposed In Vitro AssayMechanistic Question to Answer
    OncologyKinase Inhibition Panel ScreenDoes the compound inhibit specific protein kinases involved in cancer signaling?
    OncologyFlow Cytometry for Apoptosis/Cell CycleDoes the compound induce programmed cell death (apoptosis) or arrest the cell cycle?
    AntimicrobialBacterial Membrane Permeability AssayDoes the compound disrupt the integrity of the bacterial cell membrane?
    General PharmacologyEnzyme Inhibition Assays (e.g., AChE, BChE)Does the compound inhibit enzymes relevant to neurodegenerative diseases? researchgate.net

    Integration of Advanced Computational and Experimental Approaches

    To accelerate the discovery process and rationalize experimental findings, a tight integration of computational and experimental methods is essential. This synergistic approach can guide the synthesis of more potent and selective analogs while minimizing trial-and-error. nih.gov

    A future workflow should incorporate:

    Molecular Docking: Before extensive in vitro testing, molecular docking studies can predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as protein kinases or bacterial enzymes. mdpi.comresearchgate.netnih.gov This can help prioritize experimental assays.

    Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs is synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity. nih.gov This provides a predictive framework for designing new molecules with enhanced properties.

    Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. orientjchem.orgmdpi.com This fundamental understanding can inform both its synthetic accessibility and its potential for applications in materials science.

    This iterative cycle of computational prediction followed by experimental validation will be the most efficient path to developing optimized thiophene-based compounds.

    Exploration of New Applications beyond Current Scope

    The unique electronic properties of the thiophene ring make it a valuable component in materials science, particularly in organic electronics. researchgate.nettdl.org The research trajectory for this compound should not be limited to pharmacology. Its structure suggests potential in several advanced material applications.

    Future avenues for exploration include:

    Organic Electronics: Thiophene-based molecules are foundational to organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.govrsc.org The subject compound could serve as a building block for larger conjugated molecules or polymers with tailored electronic properties. The electron-withdrawing acetyl group and the electronegative chlorine atom can be used to tune the HOMO/LUMO energy levels of resulting materials. tdl.org

    Nonlinear Optical (NLO) Materials: Functionalized thiophenes can exhibit significant second-order nonlinear optical properties, which are useful in optoelectronic applications. rsc.org The donor-acceptor nature of the molecule could be enhanced through further modification to explore its NLO potential.

    Fluorescent Sensors and Probes: While many thiophenes have low emission quantum yields, specific structural modifications can lead to highly emissive materials. rsc.org The compound could be functionalized to act as a fluorescent sensor for detecting specific ions or biomolecules.

    Potential Application AreaRationale Based on Molecular StructureFirst Research Step
    Organic SemiconductorsConjugated π-system of the thiophene and phenyl rings. researchgate.netSynthesize oligomers/polymers and measure their charge transport properties.
    Fluorescent MaterialsThiophene scaffold can be modified to enhance fluorescence. rsc.orgMeasure the photophysical properties (absorption, emission, quantum yield).
    Covalent Organic Frameworks (COFs)Rigid structure makes it a potential building block (linker) for porous materials. nih.govFunctionalize with reactive groups (e.g., boronic acids, amines) for polymerization.

    Design of Next-Generation Thiophene-Based Functional Molecules

    Building upon the knowledge gained from the aforementioned research, the ultimate goal is to design next-generation molecules with superior functionality. This involves strategic structural modifications to the this compound scaffold.

    Key design strategies include:

    Scaffold Derivatization: Systematically altering the substituents on both the phenyl and thiophene rings. This includes changing the position (ortho, para) or nature (e.g., fluoro, methoxy, nitro) of the halogen on the phenyl group to probe electronic and steric effects.

    Modification of the Acetyl Group: The ketone functionality is a versatile handle for further reactions. It can be reduced to an alcohol, converted into an oxime, or used as a starting point to build more complex heterocyclic systems fused to the thiophene ring. mdpi.com

    Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, furan) to explore new interactions with biological targets or to fine-tune the electronic properties of the material.

    These targeted modifications, guided by integrated computational and experimental feedback, will pave the way for novel thiophene-based compounds with precisely engineered biological or material properties.

    Q & A

    Q. Advanced

    • X-ray crystallography : Use SHELXL for refinement, particularly for analyzing bond angles, torsional conformations, and intermolecular interactions. SHELXL’s robust algorithms handle high-resolution data and twinned crystals effectively .
    • Wavefunction analysis : Multiwfn software calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map reactive sites (e.g., ketone oxygen electrophilicity) .
    • Solid-state NMR : Assigns chemical shifts to thiophene and chlorophenyl protons, resolving ambiguities in dynamic rotational states .

    How does the compound’s reactivity vary under nucleophilic or electrophilic conditions?

    Q. Basic

    • Ketone reactivity : Undergoes nucleophilic additions (e.g., Grignard reagents) at the acetyl group. For example, reaction with methylmagnesium bromide forms tertiary alcohols.
    • Thiophene reactivity : Electrophilic substitution (e.g., bromination) occurs at the β-position of the thiophene ring. Pd-catalyzed C–H functionalization enables coupling at the β-position for biaryl synthesis .
    • Photoreactivity : The thiophene-acetyl π-system exhibits mechanofluorochromism under mechanical stress, shifting emission from yellow to green due to planarization .

    What biological targets or enzyme inhibition activities have been explored for structurally analogous compounds?

    Advanced
    Analogous chlorophenyl-thiophene ketones show:

    • Tryptophan hydroxylase (TPH) inhibition : Molecular docking reveals hydrophobic interactions between the chlorophenyl group and TPH’s active site. Kinetic assays (IC₅₀ values) quantify inhibition potency .
    • Antimicrobial activity : Derivatives with triazole or thiazole substituents exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans via membrane disruption .
    • Anti-inflammatory effects : Thiophene-acetyl derivatives reduce COX-2 expression in RAW 264.7 macrophages by 40–60% at 10 µM .

    How can computational methods predict the compound’s interactions with biological targets or materials?

    Q. Advanced

    • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.2 eV) to predict charge-transfer behavior in optoelectronic applications .
    • Molecular Dynamics (MD) : Simulates lipid bilayer penetration for antimicrobial studies, showing >80% membrane insertion within 50 ns .
    • Docking (AutoDock Vina) : Screens binding affinities (ΔG ≈ -8.2 kcal/mol) against kinase targets like EGFR .

    What challenges arise in crystallographic refinement of this compound, and how are they resolved?

    Q. Advanced

    • Disorder in thiophene rings : SHELXL’s PART and SUMP instructions partition electron density for overlapping conformers. Anisotropic displacement parameters (ADPs) refine rotational disorder .
    • Twinned crystals : Use HKLF 5 mode in SHELXL to deconvolute overlapping reflections.
    • Weak diffraction : High-intensity synchrotron sources (λ = 0.7–1.0 Å) improve resolution for low-crystallinity samples .

    How does the chlorophenyl substitution pattern (meta vs. para) impact physicochemical properties?

    Q. Advanced

    • Meta-substitution : Enhances dipole moments (µ ≈ 3.8 D) due to asymmetric charge distribution, increasing solubility in polar aprotic solvents .
    • Para-substitution : Reduces melting points by 15–20°C compared to meta-analogs due to diminished crystal packing efficiency .
    • Bioactivity : Meta-chloro derivatives show 2–3× higher TPH inhibition than para-substituted versions due to steric complementarity .

    What analytical methods quantify this compound in complex mixtures or reaction monitoring?

    Q. Basic

    • HPLC-DAD : C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (retention time ≈ 6.2 min; λ = 254 nm) .
    • GC-MS : Derivatization with BSTFA enhances volatility. Characteristic fragments at m/z 217 (M⁺-Cl) and 181 (thiophene-acetyl ion) .
    • ¹H NMR kinetics : Monitor acetyl proton (δ 2.6 ppm) integration over time to track reaction progress .

    How do solvent and temperature affect the compound’s stability during storage?

    Q. Basic

    • Storage : Keep in amber vials at -20°C under argon. Aqueous solutions degrade by hydrolysis (t₁/₂ = 14 days at pH 7.4) .
    • Light sensitivity : UV irradiation (λ > 300 nm) induces thiophene ring cleavage within 48 hours .

    What strategies resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?

    Q. Advanced

    • Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) at 298–343 K identifies conformational exchange broadening in thiophene protons .
    • XRD vs. DFT geometry : Overlay optimized DFT structures (B3LYP/6-311++G**) with XRD coordinates (RMSD < 0.2 Å) to validate torsional angles .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ = 263.0452) to rule out impurities .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.